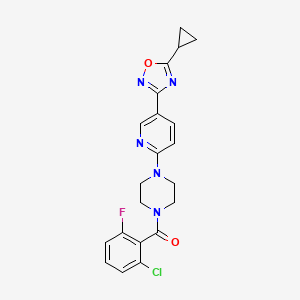

(2-Chloro-6-fluorophenyl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Description

The compound "(2-Chloro-6-fluorophenyl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone" features a complex structure integrating multiple pharmacologically relevant moieties. Key components include:

- 2-Chloro-6-fluorophenyl group: A halogenated aromatic ring known to enhance metabolic stability and binding affinity in medicinal chemistry .

- Piperazine ring: A flexible nitrogen-containing heterocycle that often improves solubility and serves as a linker in bioactive molecules.

- Pyridine-1,2,4-oxadiazole scaffold: The 1,2,4-oxadiazole ring is a bioisostere for esters or amides, offering resistance to enzymatic degradation, while the pyridine moiety contributes to π-π stacking interactions .

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN5O2/c22-15-2-1-3-16(23)18(15)21(29)28-10-8-27(9-11-28)17-7-6-14(12-24-17)19-25-20(30-26-19)13-4-5-13/h1-3,6-7,12-13H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCVNESBOUEMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)C5=C(C=CC=C5Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a novel chemical entity with potential therapeutic applications, particularly in oncology and neurology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 323.75 g/mol. Its structural components include a chloro-fluoro phenyl ring, a piperazine moiety, and a cyclopropyl-substituted oxadiazole, which are known to enhance biological activity through diverse mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one in focus showed significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 16a | MCF-7 | 0.65 | Inhibition of EGFR tyrosine kinase |

| 16b | PANC-1 | 2.41 | Induction of apoptosis |

| 17a | HeLa | 1.00 | Cell cycle arrest |

These findings indicate that the compound may exert its effects by targeting specific kinases involved in cancer progression, particularly the EGFR and VEGFR pathways .

The proposed mechanisms include:

- Kinase Inhibition : The compound exhibits competitive inhibition against key kinases such as VEGFR-2 with an IC50 value reported at 31 nM .

- Apoptosis Induction : The presence of the oxadiazole ring is associated with pro-apoptotic signaling pathways, enhancing cell death in malignant cells .

- Cell Cycle Modulation : The compound has been shown to cause G1 phase arrest in certain cancer cell lines, which is crucial for therapeutic efficacy against rapidly dividing tumors .

Neurological Applications

Beyond oncology, compounds with similar structural features have demonstrated neuroprotective effects. For example, derivatives containing piperazine have been explored for their potential in treating neurodegenerative diseases like Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Studies

- In Vitro Studies : A study involving the evaluation of the compound against human carbonic anhydrases (hCA I and II) showed selective inhibition at nanomolar concentrations, suggesting potential applications in treating conditions associated with dysregulated carbonic anhydrase activity .

- In Vivo Efficacy : Animal models treated with similar oxadiazole derivatives exhibited reduced tumor growth rates and improved survival outcomes compared to controls, reinforcing the therapeutic promise of such compounds .

Structure-Activity Relationship (SAR)

The efficacy of (2-Chloro-6-fluorophenyl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone can be attributed to:

- The oxadiazole moiety , which enhances binding affinity to target proteins.

- The piperazine ring , known for its role in increasing solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several related molecules, particularly those with halogenated aromatic rings, heterocyclic cores, or pesticidal activity (Table 1).

Table 1: Structural and Functional Comparison

Structural Analysis

Halogenated Aromatic Rings: The target compound’s 2-chloro-6-fluorophenyl group is structurally analogous to the chlorophenyl moiety in metconazole and triticonazole (). However, the addition of fluorine may enhance electronegativity and membrane permeability compared to purely chlorinated analogs . In contrast, acifluorfen () uses a trifluoromethylphenoxy group, which is bulkier and more lipophilic, favoring herbicide activity through membrane disruption .

Heterocyclic Cores :

- The 1,2,4-oxadiazole in the target compound differs from the triazole in metconazole. While both are five-membered heterocycles, oxadiazoles exhibit higher metabolic stability due to reduced susceptibility to oxidative enzymes .

- Procyazine’s triazine core () is a six-membered ring with nitrogen atoms arranged differently, often conferring herbicidal activity via photosynthesis inhibition—a mechanism less likely in the target compound due to its distinct scaffold .

Physicochemical and Functional Implications

- Lipophilicity (logP): The target compound’s logP is likely higher than acifluorfen (due to aromatic halogens and oxadiazole) but lower than metconazole (which has a bulky cyclopentanol group). This balance could favor blood-brain barrier penetration for CNS applications .

- Solubility : The piperazine moiety may enhance aqueous solubility relative to triazine-based herbicides like procyazine, which lack polar linkers .

Methodological Considerations for Similarity Assessment

As highlighted in , compound similarity comparisons rely on structural metrics (e.g., Tanimoto coefficients) and functional overlap. The target compound’s hybrid architecture complicates direct classification:

Q & A

Basic: What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step reactions, typically starting with the preparation of the oxadiazole and piperazine intermediates. Key steps include:

- Cyclopropyl-oxadiazole formation : Cyclopropyl amidoximes are condensed with activated carbonyl derivatives under acidic conditions (e.g., H₂SO₄) .

- Piperazine coupling : The pyridinyl-piperazine moiety is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination, requiring anhydrous solvents (e.g., DMF or DCM) and palladium catalysts .

- Final acylation : The methanone group is added using a Friedel-Crafts acylation or Schotten-Baumann reaction, with strict pH control (7–9) to avoid side reactions .

Optimization : Monitor temperature (60–100°C for oxadiazole formation) and use inert atmospheres to prevent oxidation. Purification via column chromatography or recrystallization improves yield (>70% reported in analogous syntheses) .

Advanced: How can conflicting data from biological assays (e.g., IC₅₀ variability) be resolved when evaluating this compound’s anticancer activity?

Discrepancies often arise due to assay conditions or cellular context. Methodological strategies include:

- Dose-response standardization : Use ≥10 concentration points across three independent replicates to minimize variability .

- Mechanistic triangulation : Combine assays (e.g., MTT for viability, Annexin V for apoptosis, and Western blotting for target protein inhibition) to cross-validate results .

- Control normalization : Include positive controls (e.g., doxorubicin) and cell-line-specific controls (e.g., HEK293 for non-cancerous baseline) .

Example : If IC₅₀ differs between MCF-7 and HeLa cells, perform RNA-seq to identify differential expression of target pathways (e.g., PI3K/AKT) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., chloro-fluorophenyl coupling) and piperazine connectivity. Key shifts: ~7.2–8.0 ppm (aromatic protons), ~3.5 ppm (piperazine CH₂) .

- HRMS : Monoisotopic mass (e.g., 378.125882 Da) verifies molecular formula (C₁₈H₂₀ClFN₄O₂) .

- HPLC-PDA : Purity >95% is achievable with C18 columns (acetonitrile/water gradient, 0.1% TFA) .

- DSC : Thermal stability assessment (decomposition >200°C suggests suitability for long-term storage) .

Advanced: How can computational modeling predict this compound’s environmental fate and biodegradation pathways?

- QSPR models : Use EPI Suite to estimate logP (hydrophobicity) and biodegradation probability. Predicted logP ~3.2 suggests moderate bioaccumulation risk .

- Molecular dynamics : Simulate interactions with soil organic matter (e.g., humic acids) to assess adsorption potential.

- Metabolic pathway prediction : Employ University of Minnesota Pathway Prediction System (UM-PPS) to identify likely microbial degradation products (e.g., oxadiazole ring cleavage) .

Validation : Compare with experimental soil column studies measuring half-life under aerobic/anaerobic conditions .

Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

- Microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). MIC values <10 µg/mL indicate promising activity .

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours.

- Biofilm inhibition : Use crystal violet staining on P. aeruginosa biofilms .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved target selectivity?

- Core modifications : Replace cyclopropyl with larger substituents (e.g., tert-butyl) to enhance steric hindrance and reduce off-target binding .

- Electrostatic tuning : Introduce electron-withdrawing groups (e.g., nitro) to the pyridine ring to modulate π-π stacking with kinase ATP pockets .

- Pharmacophore mapping : Overlay docking poses (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Ser123 of EGFR) .

Validation : Compare IC₅₀ of derivatives against wild-type vs. mutant kinases (e.g., T790M EGFR) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

- PPE : Gloves (nitrile), goggles, and lab coats. Use fume hoods during synthesis due to potential release of HCl/fluorinated gases .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal.

- Acute toxicity screening : Perform Ames test for mutagenicity and zebrafish embryo assay for developmental toxicity .

Advanced: How can metabolomic profiling elucidate off-target effects in mammalian cells?

- Untargeted LC-MS/MS : Profile metabolites in HepG2 cells after 24-hour exposure. Key pathways to monitor: glutathione depletion (oxidative stress) and ATP reduction (mitochondrial dysfunction) .

- Isotope tracing : Use ¹³C-glucose to track glycolytic flux alterations.

- Data integration : Combine with transcriptomics (RNA-seq) to link metabolic shifts to gene expression changes (e.g., NRF2 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.